1-哌嗪基-3-吡啶甲腈

描述

3-(Piperazin-1-yl)pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Piperazin-1-yl)pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperazin-1-yl)pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤应用

哌嗪衍生物已被用于合成具有潜在抗肿瘤特性的化合物。 这些化合物可以与参与癌症进展的各种生物靶点和途径相互作用,为癌症治疗研究提供了有希望的途径 .

抗真菌应用

哌嗪的结构单元也存在于具有抗真菌活性的化合物中。 这些化合物可以作为开发新型抗真菌剂的先导,这对于对抗对当前治疗方法具有抗性的真菌感染至关重要 .

抗抑郁应用

在心理健康领域,哌嗪衍生物因其抗抑郁作用而受到探索。 这些化合物的化学结构使它们能够调节大脑中的神经递质系统,这可能对治疗抑郁症有益 .

抗病毒应用

哌嗪衍生物的抗病毒潜力使其在寻找针对各种病毒感染的新治疗方法方面具有价值。 它们抑制病毒复制或进入宿主细胞的能力是抗病毒药物开发的关键领域 .

抗结核剂

哌嗪衍生物已被设计和合成作为潜在的抗结核剂。 这些化合物靶向结核杆菌,结核病(TB)的病原体,并对其缩短结核治疗疗程的疗效进行评估 .

抗菌活性

新型哌嗪衍生物通过靶向特定细菌酶的分子对接模拟在抗菌活性方面显示出希望。 这表明它们作为可以破坏细菌代谢途径的抑制剂的潜在作用 .

结构修饰衍生物的合成

哌嗪用作合成具有各种药理学应用的结构修饰衍生物的中间体。 这些衍生物使用先进的光谱技术进行表征,以确认其结构和潜在的生物活性 .

药理学应用研究

生物活性

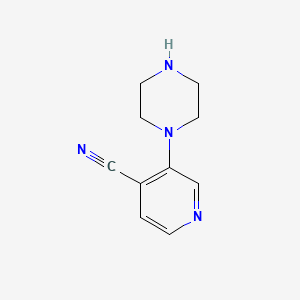

3-(Piperazin-1-yl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyridine ring, a piperazine moiety, and a nitrile group. These components are known to influence its biological activity, making it a candidate for various pharmacological applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms.

- Nitrile Group : A functional group characterized by a carbon triple-bonded to a nitrogen atom.

This arrangement of functional groups is critical in determining the compound's interactions with biological targets.

Biological Activity

Research indicates that 3-(Piperazin-1-yl)pyridine-4-carbonitrile exhibits several biological activities, particularly in pharmacology. Some key findings include:

- Antidiabetic Potential : Similar compounds have shown promise as antidiabetic agents. For instance, derivatives of piperazine have demonstrated significant inhibitory effects on enzymes related to glucose metabolism, such as α-glucosidase and α-amylase .

- Cytotoxicity and Antitumor Activity : Preliminary studies suggest that this compound may exhibit low cytotoxicity while maintaining efficacy against certain cancer cell lines. This characteristic is crucial for developing therapeutic agents with minimal side effects.

- Interaction with Biological Targets : The compound is believed to interact with various receptors and enzymes, which are pivotal in mediating its biological effects. In vitro studies are essential for elucidating these interactions further.

Comparative Analysis

To better understand the biological activity of 3-(Piperazin-1-yl)pyridine-4-carbonitrile, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Piperazin-1-Yl)pyridine-3-carbonitrile | Piperazine at position 2 | Different position of cyano group affects activity |

| 1-(Piperazin-1-Yl)pyrazine | Pyrazine instead of pyridine | Potentially different biological activity |

| 4-(Piperazin-1-Yl)pyrimidine | Pyrimidine ring substitution | May have distinct pharmacodynamics |

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of piperazine derivatives, including 3-(Piperazin-1-yl)pyridine-4-carbonitrile:

- Antidiabetic Activity : A study reported that piperazine derivatives showed IC50 values significantly lower than standard drugs like acarbose, indicating strong potential as antidiabetic agents .

- Antitumor Studies : Research has indicated that compounds similar to 3-(Piperazin-1-yl)pyridine-4-carbonitrile can induce apoptosis in cancer cells, suggesting their role in cancer therapy .

- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may inhibit specific signaling pathways involved in cell proliferation and survival, further supporting their therapeutic potential .

属性

IUPAC Name |

3-piperazin-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIHCOUUXOPZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273557 | |

| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058161-62-8 | |

| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058161-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。